Bis[(4-nitrophenyl)methyl] ethanedioate
Description
Bis[(4-nitrophenyl)methyl] ethanedioate is a synthetic organic compound characterized by an oxalate (ethanedioate) backbone esterified with two (4-nitrophenyl)methyl groups. Its molecular formula is C₁₆H₁₂N₂O₈, with a structure where the oxalic acid core is flanked by two benzyl-type ester groups bearing nitro substituents on the aromatic ring.
Properties
CAS No. |
138610-05-6 |
|---|---|
Molecular Formula |
C16H12N2O8 |
Molecular Weight |
360.27 g/mol |
IUPAC Name |
bis[(4-nitrophenyl)methyl] oxalate |
InChI |
InChI=1S/C16H12N2O8/c19-15(25-9-11-1-5-13(6-2-11)17(21)22)16(20)26-10-12-3-7-14(8-4-12)18(23)24/h1-8H,9-10H2 |
InChI Key |
ZHOUMCBNPVCTMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Industrial Synthesis Methods
Reaction Design and Raw Materials
The industrial synthesis of bis(4-nitrophenyl) oxalate typically involves the esterification of oxalic acid derivatives with 4-nitrophenol. A key patent (CN102766054A) outlines a scalable method for analogous compounds, emphasizing the use of dichloromethane as a solvent, sodium sulfite as an antioxidant, and triethylamine as a catalyst. Adapting this framework, the reaction employs oxalyl chloride instead of triphosgene to form the oxalate backbone.
The molar ratio of oxalyl chloride to 4-nitrophenol is critical, with optimal results observed at a 1:2.2 ratio to ensure complete esterification. Sodium hydroxide (34% aqueous solution) is introduced to neutralize hydrochloric acid by-products, maintaining a reaction temperature below 25°C to prevent decomposition.
Process Workflow
The industrial process follows these stages:
- Mixing Phase : Dichloromethane, 4-nitrophenol, sodium sulfite, triethylamine, and water are combined in an enamel-lined reactor to prevent corrosion.
- Reagent Addition : Oxalyl chloride in dichloromethane and sodium hydroxide solution are added concurrently under vigorous stirring.
- Temperature Control : The exothermic reaction is maintained at 15–25°C using a cooling system.
- Quenching and Washing : The crude product is transferred to an oil trap, washed with water to remove inorganic salts, and separated via phase partitioning.
- Distillation and Crystallization : Solvent removal under reduced pressure yields a residue, which is dissolved in methyl carbonate and crystallized at 70°C.
- Drying and Recovery : The crystals are centrifuged, dried, and solvents are recycled through an absorption tower.
Table 1. Industrial Synthesis Parameters
| Parameter | Value/Range | Function |
|---|---|---|
| Oxalyl chloride ratio | 1:2.2 (to 4-nitrophenol) | Ensures complete esterification |
| Reaction temperature | 15–25°C | Prevents thermal decomposition |
| Catalyst (triethylamine) | 0.005–5% of total mass | Accelerates reaction rate |
| Crystallization solvent | Methyl carbonate | Enhances purity and yield |
Laboratory-Scale Synthesis
Single-Step Esterification
In laboratory settings, bis(4-nitrophenyl) oxalate is synthesized via a one-pot reaction between oxalyl chloride and 4-nitrophenol in anhydrous dichloromethane. Pyridine is often substituted for triethylamine to sequester HCl, driving the reaction to completion. The reaction equation is:
$$
\text{ClC(O)C(O)Cl} + 2 \text{HO-C}6\text{H}4\text{NO}2 \rightarrow \text{(O}2\text{NC}6\text{H}4\text{O)}_2\text{C(O)C(O)} + 2 \text{HCl}
$$
Yields exceeding 85% are achievable with stoichiometric pyridine and rigorous exclusion of moisture.
Purification Techniques
Laboratory purification involves:
Reaction Mechanism and Kinetics
Nucleophilic Acyl Substitution
The esterification proceeds via a two-step nucleophilic acyl substitution mechanism:
Process Optimization and Challenges
Solvent Selection
Dichloromethane is preferred for its low boiling point (40°C) and immiscibility with water, simplifying solvent recovery. Alternatives like tetrahydrofuran (THF) increase reaction rates but raise costs due to higher energy demands for distillation.
Comparative Analysis of Methods
Table 2. Industrial vs. Laboratory Methods
| Parameter | Industrial Method | Laboratory Method |
|---|---|---|
| Scale | 50–3000 L reactors | 0.1–5 L flasks |
| Catalyst | Triethylamine | Pyridine |
| Yield | 75–85% | 80–90% |
| Purity | 99–99.5% | 95–98% |
| Key Advantage | Scalability | Rapid optimization |
Chemical Reactions Analysis
Types of Reactions
Bis[(4-nitrophenyl)methyl] ethanedioate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Bis[(4-nitrophenyl)methyl] ethanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis[(4-nitrophenyl)methyl] ethanedioate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and modulation of enzyme activity.
Comparison with Similar Compounds
Structural and Molecular Differences
| Compound Name | CAS Number | Diacid Chain Length | Ester Group Type | Molecular Formula |
|---|---|---|---|---|
| Bis[(4-nitrophenyl)methyl] ethanedioate | Not listed | 2 (ethanedioate) | Benzyl | C₁₆H₁₂N₂O₈ |
| Bis(4-nitrophenyl) butanedioate | 38873-91-5 | 4 (butanedioate) | Aryl | C₁₆H₁₀N₂O₈ |
| Bis(4-nitrophenyl) hexanedioate | 905-14-6 | 6 (hexanedioate) | Aryl | C₁₈H₁₄N₂O₈ |
| Bis(4-nitrophenyl) octanedioate | 49759-35-5 | 8 (octanedioate) | Aryl | C₂₀H₁₈N₂O₈ |
Key Observations :
Ester Group Type: The target compound features benzyl-type esters (OCH₂-C₆H₄NO₂), whereas analogs like bis(4-nitrophenyl) butanedioate have aryl esters (O-C₆H₄NO₂).
Diacid Chain Length: Longer diacid chains (e.g., octanedioate) increase molecular weight and lipophilicity, which may enhance solubility in non-polar solvents or influence polymer compatibility.
Physicochemical Properties
- Melting Points : Shorter diacid chains (e.g., ethanedioate) typically exhibit higher melting points due to reduced molecular flexibility. For example, bis(4-nitrophenyl) octanedioate (C₈ chain) is expected to have a lower melting point than the ethanedioate derivative.
- Hydrolysis Reactivity : Benzyl esters (as in the target compound) are generally more reactive toward alkaline or enzymatic hydrolysis than aryl esters due to the electron-donating CH₂ spacer, which can stabilize transition states .
Q & A
Basic Research Questions
Q. What are the key structural and synthetic considerations for Bis[(4-nitrophenyl)methyl] ethanedioate in laboratory settings?
- Methodological Answer : The synthesis typically involves esterification of oxalic acid with 4-nitrobenzyl alcohol under acid catalysis. Key steps include stoichiometric control (1:2 molar ratio of oxalic acid to alcohol) and purification via recrystallization using ethanol/water mixtures. Characterization should employ FT-IR (C=O stretch at ~1750 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) and ¹H NMR (δ 8.2–8.4 ppm for aromatic protons, δ 5.3–5.5 ppm for methylene groups). For reproducibility, orthogonal experimental design (e.g., Taguchi method) optimizes reaction time, temperature, and catalyst concentration .
Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?
- Methodological Answer :
- HPLC-UV : Use a C18 column with mobile phase (acetonitrile:water = 70:30, 0.1% TFA), detection at 254 nm. Retention time ~8.2 min.
- LC-MS/MS : ESI-negative mode for [M−H]⁻ ion (m/z 439.1). Validate using internal standards like deuterated analogs (e.g., acenaphthene-d10, as per environmental analysis protocols) .
- TLC : Silica gel GF254, eluent chloroform:methanol (9:1), Rf ≈ 0.5.
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound under varying catalytic conditions?
- Methodological Answer : A 2³ factorial design evaluates factors:
Q. What mechanistic insights can be derived from the hydrolysis kinetics of this compound in basic media?
- Methodological Answer : Conduct pseudo-first-order kinetics studies (pH 9–12, 25–45°C). Monitor hydrolysis via UV-Vis at 400 nm (4-nitrophenoxide release). Arrhenius plots reveal activation energy (Eₐ ≈ 45–55 kJ/mol), suggesting nucleophilic acyl substitution. Computational modeling (DFT) identifies transition states and charge distribution on the carbonyl carbons. Compare with analogous esters (e.g., 4-hydroxybenzaldehyde derivatives) to validate electronic effects .
Q. How should researchers address contradictory data in stability studies of this compound?
- Methodological Answer :
- Replicate experiments under controlled humidity (RH 30–60%) and temperature (4°C, 25°C).
- Apply ANOVA to assess batch-to-batch variability (p < 0.05 threshold).
- Cross-validate using multiple analytical techniques (e.g., DSC for thermal degradation vs. HPLC for chemical purity). For accelerated stability testing (40°C/75% RH), use Weibull models to predict shelf-life discrepancies .
Q. What methodologies validate the specificity of analytical methods for this compound in biological matrices?
- Methodological Answer :
- Selectivity : Spike plasma/serum with interferents (e.g., 4-nitrophenol, oxalic acid). Ensure resolution >1.5 in HPLC.
- Matrix effects : Compare slopes of calibration curves in solvent vs. matrix (deviation <15%).
- LOQ/LOD : Determine via signal-to-noise ratios (10:1 and 3:1, respectively). Reference protocols from glycobiology and biophysics studies for biomatrix handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
